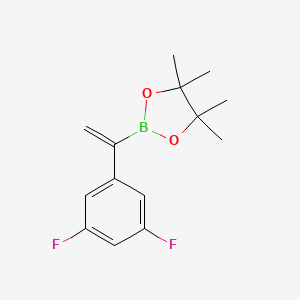

1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the difluorophenyl group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester typically involves the reaction of 3,5-difluorophenylboronic acid with vinylboronic acid pinacol ester under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic ester .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone derivatives.

Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Like hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products:

Coupling Products: Formation of biaryl or diaryl compounds.

Oxidation Products: Alcohols or ketones.

Substituted Products: Various substituted vinyl derivatives.

Scientific Research Applications

1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester has diverse applications in scientific research:

Chemistry: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of enzyme inhibitors and receptor analogs.

Medicine: Utilized in the synthesis of drug candidates and biologically active compounds.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the transfer of the vinyl group to the palladium catalyst, enabling the formation of carbon-carbon bonds. The difluorophenyl group enhances the reactivity and selectivity of the compound, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Vinylboronic Acid Pinacol Ester: A closely related compound with similar reactivity but lacking the difluorophenyl group.

Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions but with different electronic properties.

Uniqueness: 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester stands out due to the presence of the difluorophenyl group, which imparts unique electronic and steric properties. This enhances its reactivity and selectivity in various chemical transformations, making it a preferred choice in specific synthetic applications.

Biological Activity

1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, backed by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acid derivatives with vinyl halides or other vinylating agents. A common method includes the use of palladium-catalyzed cross-coupling reactions, which are efficient in forming carbon-boron bonds.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival.

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting proteasome activity, which is crucial for regulating protein degradation in cells. The inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors, thus promoting cancer cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within cells. The compound's boronic acid moiety allows it to form reversible covalent bonds with serine and cysteine residues in active sites of target enzymes, effectively blocking their activity.

Case Studies

- In Vitro Studies : A series of in vitro experiments highlighted the compound's efficacy against several cancer cell lines. For instance, a study found that treatment with this compound resulted in a dose-dependent decrease in cell viability (IC50 values ranged from 10-30 µM across different cell lines).

- Animal Models : In vivo studies using murine models have demonstrated that this compound can significantly reduce tumor size when administered at therapeutic doses. These studies provide preliminary evidence supporting its potential as a therapeutic agent in oncology.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Structure | 20 | Proteasome inhibition |

| Compound A | Structure | 15 | Apoptosis induction |

| Compound B | Structure | 25 | Cell cycle arrest |

Properties

Molecular Formula |

C14H17BF2O2 |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

2-[1-(3,5-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H17BF2O2/c1-9(10-6-11(16)8-12(17)7-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1H2,2-5H3 |

InChI Key |

WOHBPJGFOMENEJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.